(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, an amino group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amino Group Addition: The amino group is added through a reductive amination reaction, where an amine is introduced to the carbonyl group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-1-(®-3-hydroxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-ethoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one
Uniqueness
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-3-methyl-butan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)9(11)10(13)12-5-4-8(6-12)14-3/h7-9H,4-6,11H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
HQMGSIVIURSYHH-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)OC)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)OC)N |
Origin of Product |
United States |
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